REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[C:4]([NH:7][C@H:8]([C:17]([OH:19])=[O:18])[CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])(=[O:6])[CH3:5].CC(C)[O-].[Al+3:24].CC(C)[O-].CC(C)[O-]>O.C(O)(C)C>[Mg:2].[Al:24].[C:4]([NH:7][C@H:8]([C:17]([OH:19])=[O:18])[CH2:9][CH2:10][CH2:11][CH2:12][NH:13][C:14](=[O:16])[CH3:15])(=[O:6])[CH3:5] |f:0.1.2,4.5.6.7,10.11|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N[C@@H](CCCCNC(C)=O)C(=O)O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aluminium isopropoxide
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
at 60° C
|
Type
|
CUSTOM
|
Details
|
The isopropanol is removed by distillation under reduced pressure (25 mm Hg)
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is then filtered in order
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to dryness under reduced pressure (25 mm Hg) at 50° C
|
Type
|
CUSTOM
|
Details
|
The paste-like residue obtained
|
Type
|
CUSTOM
|
Details
|
is triturated three times in acetone
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure (25 mm Hg)
|
Type
|
CUSTOM
|
Details
|
A solid is thus obtained which
|
Type
|
WASH
|
Details
|
is washed by filtration
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[Mg].[Al]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N[C@@H](CCCCNC(C)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 436.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |